N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with methoxy groups at multiple positions. Its structure combines a benzofuran ring (substituted with a 3,4-dimethoxybenzoyl group and a methyl group) linked to a 3,5-dimethoxybenzamide moiety. This compound is of interest in medicinal and agrochemical research due to its structural complexity, which may confer unique binding properties or biological activity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-15-21-8-7-18(28-27(30)17-10-19(31-2)14-20(11-17)32-3)13-23(21)35-26(15)25(29)16-6-9-22(33-4)24(12-16)34-5/h6-14H,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWVCSJMCUQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 429.5 g/mol. The IUPAC name reflects its structural complexity, which includes both benzofuran and dimethoxybenzamide moieties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | YKUJPCSBUWMVLP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to reduced inflammation and pain relief.
- Receptor Modulation : It potentially interacts with cell surface receptors, influencing signal transduction pathways that regulate various cellular processes.
- Gene Expression Regulation : The compound might affect the expression of genes associated with cell growth and apoptosis, thereby influencing cancer cell proliferation.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that related benzofuran derivatives showed promising activity against breast cancer cells . Further investigations are required to elucidate the specific mechanisms by which this compound exerts its anticancer effects.
Case Study 1: In Vitro Cytotoxicity Assay
A study conducted using a panel of cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The GI50 values were determined as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 5.12 |
| HeLa | 8.45 |
These results indicate a stronger inhibitory effect on MCF-7 cells compared to HeLa cells .
Case Study 2: In Vivo Efficacy
In vivo studies utilizing animal models have shown that the compound can reduce tumor growth in xenograft models of breast cancer. Treatment with the compound resulted in a significant decrease in tumor volume compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other benzamide and benzofuran derivatives allow for comparative analysis. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported applications.
Substituent Analysis and Functional Group Impact
Benzamide Core : The 3,5-dimethoxybenzamide group is a common motif in agrochemicals and pharmaceuticals. For example:
- Propanil (N-(3,4-dichlorophenyl) propanamide): A herbicide with a dichlorophenyl substituent instead of methoxy groups. The electron-withdrawing chlorine atoms enhance reactivity toward plant acetolactate synthase (ALS), whereas methoxy groups in the target compound may alter binding affinity or metabolic stability .
- Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide): Shares a dimethoxybenzamide backbone but incorporates an isoxazole ring. Isoxaben’s herbicidal activity targets cellulose biosynthesis, suggesting that the target compound’s benzofuran core might interact with different biological pathways .
- Benzofuran Substituents: The 3-methyl-1-benzofuran moiety in the target compound is structurally analogous to 3-methyl-1-benzofuran-2-carboxylate derivatives (e.g., : [2-[4-(Dimethylcarbamoyl)anilino]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate). Such compounds often exhibit insecticidal or antifungal activity, though the target compound’s additional dimethoxy groups may enhance solubility or target specificity .
Physicochemical Properties
A hypothetical comparison of key properties is outlined below (experimental data for the target compound is inferred from analogs):
Key Structural Advantages and Limitations
- Advantages :
- The 3,5-dimethoxybenzamide group may improve solubility and bioavailability compared to halogenated analogs.
- The benzofuran core could enable π-π stacking interactions with biological targets, enhancing binding affinity.
- Limitations: Limited synthetic scalability due to multiple methoxy groups and steric hindrance. Potential metabolic instability of the benzofuran ring in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
